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Compound of Interest

Compound Name: Perfluorooctyl iodide

Cat. No.: B136025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compatibility and reactivity of

perfluorooctyl iodide (C8F17I). Due to the limited availability of a standardized,

comprehensive chemical compatibility chart for this compound, this document synthesizes

information from safety data sheets, chemical supplier information, and scientific literature to

offer guidance on its handling, storage, and use in various experimental and developmental

settings.

Introduction to Perfluorooctyl Iodide
Perfluorooctyl iodide, also known as 1-iodoheptadecafluorooctane, is a perfluorinated organic

compound with the molecular formula C8F17I.[1] Its structure, characterized by a long

perfluoroalkyl chain and a terminal iodine atom, imparts unique properties such as high thermal

stability, low surface tension, and significant hydrophobicity and oleophobicity.[2] The carbon-

iodine (C-I) bond is the most reactive part of the molecule and is susceptible to cleavage,

making it a versatile precursor for introducing the perfluoroalkyl chain into other molecules

through various chemical reactions.[1]

Chemical Compatibility Summary
The following table summarizes the known compatibility of perfluorooctyl iodide with various

classes of substances. This information is derived from safety data sheets and general

knowledge of perfluorinated compounds. It is crucial to note that variations in temperature,
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pressure, and concentration can affect compatibility.[3] Therefore, it is always recommended to

perform small-scale testing before large-scale use, especially when specific data is unavailable.

[4]
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Material/Chemical Class Compatibility Rating Notes and Known Hazards

General Materials

Glass Excellent

Perfluorocarbons generally

have no effect on glass, even

at high temperatures.[5]

Stainless Steel Good

Slight discoloration may occur

when refluxed in the presence

of water over extended

periods, but without significant

decomposition.[5]

Fluorinated Polymers (e.g.,

PTFE, PFA)
Good

While there is good

compatibility, some swelling

may be observed in

fluoropolymers like PTFE.[5][6]

Fluorinated Rubber (e.g.,

Vitoject®)
Excellent

Recommended for full contact

with a minimum layer thickness

of 0.7 mm, providing a

breakthrough time of 480

minutes.[7]

Nitrile Rubber Limited

Recommended for splash

contact only, with a minimum

thickness of 0.4 mm and a

breakthrough time of 30

minutes.[7]

Chemical Classes

Strong Oxidizing Agents Not Recommended
Incompatible with strong

oxidizing agents.[8][9]

Common Organic Solvents

(e.g., THF, DMSO, DMF)

Caution Required Under photochemical

conditions, perfluoroalkyl

iodides can abstract protons

from solvents like THF and
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DMSO, leading to undesired

side reactions.[10]

Aprotic, Non-protic Solvents

(e.g., Benzene,

Trifluorotoluene,

Chlorobenzene)

Good

These solvents are more

resistant to hydrogen atom

abstraction by perfluoroalkyl

radicals and are better choices

for photochemical reactions.

[10]

Water Stable

Generally stable in water,

though it is not miscible.[11]

However, certain conditions

(e.g., UV light, presence of

other reagents) can induce

degradation.[12][13]

Environmental Factors

Light (Ambient and UV) Not Recommended for Storage

Perfluorooctyl iodide is

sensitive to light.[8] Exposure

to ambient and UV light can

cause degradation, particularly

the cleavage of the C-I bond.

[1][14] This process can be

accelerated in the presence of

photocatalytic substrates like

TiO2.[14]

Stability and Reactivity
Perfluorooctyl iodide is a stable compound under standard storage conditions, which include

keeping it in a tightly closed container in a dry, cool, and well-ventilated place, protected from

direct sunlight.[8] Hazardous polymerization does not occur.[8]

The primary reactivity of perfluorooctyl iodide is centered around the carbon-iodine bond,

which is the weakest bond in the molecule.[1] This bond can be cleaved homolytically,

especially under the influence of light or in the presence of certain catalysts, to form a
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perfluorooctyl radical.[1] This reactivity is harnessed in various synthetic applications, such as

telomerization reactions to create fluorinated surfactants and polymers.[1][15]

Hazardous decomposition products upon combustion or thermal decomposition include carbon

monoxide (CO), carbon dioxide (CO2), and halogenated compounds.[8]

Experimental Protocols for Degradation Studies
While a comprehensive compatibility testing protocol for perfluorooctyl iodide is not readily

available in the public domain, the following experimental methodologies from degradation

studies of perfluorinated compounds provide insight into how its stability can be assessed

under specific conditions.

Photodegradation on Solid Substrates
A study on the degradation of a similar compound, perfluorododecyl-iodide, provides a relevant

experimental workflow for assessing stability on surfaces.[14]

Experimental Workflow:
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Sample Preparation

Exposure Conditions

Analysis

Prepare Substrates (SiO2 and TiO2)

Vapor-phase Deposition of Perfluoroalkyl Iodide SAM

Expose to Ambient Light for 1 Month Store in Dark Conditions (Control)

X-ray Photoelectron Spectroscopy (XPS) Water Contact Angle (WCA) Measurement

Click to download full resolution via product page

Caption: Experimental workflow for assessing the stability of a self-assembled monolayer of

perfluoroalkyl iodide.

Methodology Details:

Substrate Preparation: Silicon dioxide (SiO2) and Titanium dioxide (TiO2) substrates are

cleaned and prepared.

SAM Deposition: A self-assembled monolayer (SAM) of the perfluoroalkyl iodide is deposited

from the vapor phase at a controlled temperature (e.g., 100-120°C) for a specific duration

(e.g., 2 hours).[14]

Exposure: Samples are either exposed to ambient laboratory light for an extended period

(e.g., one month) or stored in the dark as a control.[14]
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Analysis: The chemical composition and stability of the monolayer are analyzed using X-ray

Photoelectron Spectroscopy (XPS) to determine atomic concentrations of elements like

fluorine, carbon, and iodine. The surface properties are characterized by Water Contact

Angle (WCA) measurements.[14]

Reductive Degradation in Aqueous Solution
The degradation of perfluorinated compounds in aqueous solutions can be studied using UV

photolysis in the presence of other reagents. The following protocol is based on the UV/sulfite +

iodide system.[12][13]

Experimental Workflow:

Reaction Setup

Photoreaction

Analysis

Prepare Aqueous Solution of PFAS, Sulfite, and Iodide

Adjust pH to desired level (e.g., 12.0)

Irradiate with UV light (254 nm)

Collect Aliquots at Time Intervals

Analyze for Parent Compound, Fluoride, and Transformation Products (LC-MS/MS, IC)

Click to download full resolution via product page
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Caption: Experimental workflow for the reductive degradation of PFAS in an aqueous

UV/Sulfite + Iodide system.

Methodology Details:

Solution Preparation: An aqueous solution containing the perfluoroalkyl substance (PFAS),

sodium sulfite (Na2SO3), and potassium iodide (KI) is prepared. The pH is adjusted, typically

to alkaline conditions (e.g., pH 12.0).[12][13]

Photoreaction: The solution is irradiated with a low-pressure mercury lamp emitting UV light

at 254 nm.[12][13]

Sampling and Analysis: Aliquots of the reaction mixture are taken at different time points. The

concentrations of the parent PFAS compound, fluoride ions (indicating defluorination), and

any transformation products are quantified using techniques like liquid chromatography-

tandem mass spectrometry (LC-MS/MS) and ion chromatography (IC).[12][13]

Signaling Pathways and Degradation Mechanisms
Light-Induced Homolytic Cleavage
The primary degradation pathway for perfluorooctyl iodide when exposed to light is the

homolytic cleavage of the C-I bond. This process can be enhanced when the molecule is

complexed with other species, such as phosphines, which can shift the absorption spectrum

into the visible light region.[1]

Perfluorooctyl Iodide (C8F17I)

Perfluorooctyl Radical (C8F17•) + Iodine Radical (I•)

Homolytic Cleavage

Light (hν)
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Click to download full resolution via product page

Caption: Light-induced homolytic cleavage of the C-I bond in perfluorooctyl iodide.

Photocatalytic Degradation on TiO2
On a photocatalytic substrate like titanium dioxide (TiO2), the degradation of perfluoroalkyl

chains can be more pronounced. Excess electrons on the TiO2 surface can induce the

dissociation of C-F bonds, leading to defluorination.[14]

TiO2 Surface with Excess Electrons

C-F Bond Dissociation
(Defluorination)

C-F Bond in Perfluoroalkyl Chain

Click to download full resolution via product page

Caption: Proposed mechanism for photocatalytic defluorination of a perfluoroalkyl chain on a

TiO2 surface.

Reductive Defluorination by Hydrated Electrons
In the UV/sulfite + iodide system, iodide photolysis generates hydrated electrons (eaq-), which

are powerful reducing agents. These electrons can attack the perfluoroalkyl chain, leading to

reductive defluorination.[12][13]
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Caption: Reductive degradation pathway of PFAS via hydrated electrons generated from iodide

photolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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